![molecular formula C15H14Cl2N2O2S2 B3000760 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone CAS No. 902814-04-4](/img/structure/B3000760.png)
2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone
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Description
The compound "2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone" is a chemical entity that appears to be related to a class of molecules that incorporate both a thiazole moiety and a morpholine ring. These types of compounds have been studied for their potential pharmacological properties, including their role as inhibitors of phosphoinositide 3-kinase, which is significant in the context of tumor growth inhibition as demonstrated by the in vivo profiling of a similar compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, a compound with a thiophene core substituted with morpholine groups was synthesized through the reaction of a thioformmorpholine with trimethyl phosphite in refluxing xylene . Another related synthesis involved the use of a Vilsmeier-Haack reagent to protect an amino group during the synthesis of a potential antisenility agent . Additionally, the synthesis of thiazole substituted morpholine derivatives was achieved in two steps, starting with the formation of thiourea and subsequently ensuring the formation of the thiazole ring .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography. For example, the crystal structure of a bis(morpholino) thiophene derivative revealed that the morpholinyl groups are located at the alpha-position of the thiophene, with chlorophenyl groups at the beta-position, indicating a symmetric structure . Another study confirmed the presence of a thiophene ring and the chair conformation of the morpholine ring in a similar compound .
Chemical Reactions Analysis
The chemical reactivity of these compounds has not been explicitly detailed in the provided papers. However, the synthesis processes imply that these molecules can participate in nucleophilic substitution reactions, as seen in the displacement of a chloro group , and can form stable ring structures such as thiophene and thiazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their crystalline structure, with specific unit cell constants and space group information provided for a bis(morpholino) thiophene derivative . The density and crystallographic parameters such as the final R and wR values for observed reflections are also reported, which are important for the characterization of the compound's purity and structure . Additionally, the spectral characterization of similar compounds has been performed using various techniques such as UV, IR, NMR, and mass spectrometry, and theoretical calculations like DFT have been used to predict vibrational spectra and analyze structural changes due to electron-withdrawing groups .
Mechanism of Action
Target of Action
The primary targets of 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them key targets for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of matrix metallo-proteinases and kinases disrupts cell signaling pathways, leading to the inhibition of cell proliferation . The inhibition of anti-apoptotic BCL2 family proteins triggers apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects several biochemical pathways related to cell proliferation and survival. By inhibiting matrix metallo-proteinases and kinases, it disrupts signaling pathways that promote cell growth . By inhibiting anti-apoptotic BCL2 family proteins, it triggers pathways leading to apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . This can lead to a reduction in tumor growth in cancerous cells . In vitro anticancer screening against HCT-116, HT-29, and HepG2 showed promising results .
Future Directions
The future directions for research on “2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S2/c16-10-1-2-11(12(17)7-10)13-8-22-15(18-13)23-9-14(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDYYAOPCODHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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